molecular formula C30H60O2 B14191359 Tetradecan-2-YL hexadecanoate CAS No. 865675-32-7

Tetradecan-2-YL hexadecanoate

Katalognummer: B14191359
CAS-Nummer: 865675-32-7
Molekulargewicht: 452.8 g/mol
InChI-Schlüssel: ZYYAIZZOGVWIDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetradecan-2-YL hexadecanoate is an ester compound formed from the reaction between tetradecan-2-ol and hexadecanoic acid. It is known for its use in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tetradecan-2-YL hexadecanoate typically involves the esterification reaction between tetradecan-2-ol and hexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.

    Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Tetradecan-2-ol and hexadecanoic acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tetradecan-2-YL hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of cosmetics, lubricants, and as an emollient in personal care products.

Wirkmechanismus

The mechanism of action of tetradecan-2-YL hexadecanoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by esterases, releasing tetradecan-2-ol and hexadecanoic acid, which can further participate in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

    Tetradecyl tetradecanoate: Another ester with similar properties but different chain lengths.

    Hexadecyl hexadecanoate: Similar ester with a longer carbon chain.

    Tetradecan-2-one: A ketone with a similar carbon backbone but different functional group.

Uniqueness: Tetradecan-2-YL hexadecanoate is unique due to its specific ester linkage and the combination of its carbon chain lengths, which confer distinct physical and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

865675-32-7

Molekularformel

C30H60O2

Molekulargewicht

452.8 g/mol

IUPAC-Name

tetradecan-2-yl hexadecanoate

InChI

InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-30(31)32-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3

InChI-Schlüssel

ZYYAIZZOGVWIDN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.